molecular formula C30H52O2 B568803 Squalene-2,3-diol CAS No. 14031-37-9

Squalene-2,3-diol

Cat. No.: B568803
CAS No.: 14031-37-9
M. Wt: 444.744
InChI Key: GRPNWQFOKYUABH-BANQPHDMSA-N
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Mechanism of Action

Target of Action

Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of this compound is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .

Mode of Action

this compound interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .

Biochemical Pathways

The action of this compound primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .

Pharmacokinetics

A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .

Result of Action

The action of this compound results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of this compound can be influenced by the oxygen levels in the environment.

Biochemical Analysis

Biochemical Properties

Squalene-2,3-diol plays a crucial role in biochemical reactions. It is synthesized from two units of farnesyl diphosphate by squalene synthase . The compound is then converted into 2,3-oxidosqualene, a precursor of animal and plant sterols . The enzymes involved in these reactions include squalene synthase and squalene epoxidase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of sterols affects the fluidity of the membrane, respiration, photosynthesis, and growth regulation and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene .

Metabolic Pathways

This compound is involved in the metabolic pathways of the sterol biosynthetic pathway . It interacts with enzymes such as squalene synthase and squalene epoxidase .

Chemical Reactions Analysis

Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield squalene-2,3-dione, while reduction can produce squalane .

Properties

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNWQFOKYUABH-BANQPHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?

A1: this compound serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.

Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?

A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.

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